Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate
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Overview
Description
Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with a dimethylamino sulphonyl group and a methoxy-nitrophenyl-methyltriazenyl moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzoate core, followed by the introduction of the dimethylamino sulphonyl group through sulphonation reactions. The methoxy-nitrophenyl-methyltriazenyl moiety is then attached via diazotization and coupling reactions. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Sodium 5-((dimethylamino)sulphonyl)-2-(3-(2-methoxy-4-nitrophenyl)-1-methyltriazen-2-yl)benzoate
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
85098-85-7 |
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Molecular Formula |
C17H18N5NaO7S |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
sodium;5-(dimethylsulfamoyl)-2-[[(2-methoxy-4-nitrophenyl)diazenyl]-methylamino]benzoate |
InChI |
InChI=1S/C17H19N5O7S.Na/c1-20(2)30(27,28)12-6-8-15(13(10-12)17(23)24)21(3)19-18-14-7-5-11(22(25)26)9-16(14)29-4;/h5-10H,1-4H3,(H,23,24);/q;+1/p-1 |
InChI Key |
FGMODQHQCBPHNW-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N(C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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